

# Introduction: The Strategic Importance of 2-(iodomethyl)tetrahydropyran

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## Compound of Interest

Compound Name: 2-(iodomethyl)tetrahydropyran

Cat. No.: B1597143

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**2-(Iodomethyl)tetrahydropyran**, also known by its IUPAC name 2-(iodomethyl)oxane, is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis.<sup>[1][2]</sup> Its structure is characterized by a saturated six-membered tetrahydropyran (THP) ring substituted with a highly reactive iodomethyl group at the 2-position.<sup>[1]</sup> This unique combination of a stable, often desirable heterocyclic scaffold and a labile C-I bond makes it a valuable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.<sup>[1]</sup>

The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, frequently found in drug candidates and natural products.<sup>[3][4]</sup> Its inclusion can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability by acting as a bioisostere for more lipophilic groups like cyclohexane.<sup>[4]</sup> The iodomethyl group serves as a potent electrophilic handle, with iodide being an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup>

This guide will provide a comprehensive overview of the fundamental properties, synthesis, reactivity, and strategic applications of **2-(iodomethyl)tetrahydropyran**, grounded in authoritative references and practical, field-proven insights.

## Core Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key data for **2-(iodomethyl)tetrahydropyran** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> IO	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	226.06 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	43216-12-2	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Density	1.645 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	229.1 °C at 760 mmHg	<a href="#">[2]</a>
SMILES	C1CCOC(C1)Cl	<a href="#">[1]</a> <a href="#">[5]</a>
InChI Key	CEPXWUHXEXKVLW- UHFFFAOYSA-N	<a href="#">[6]</a>

Note: Some commercial sources may report slightly different molecular weights due to isotopic abundance calculations.[\[1\]](#)[\[2\]](#)

## Synthesis: A Self-Validating Protocol

The most common and efficient laboratory synthesis of **2-(iodomethyl)tetrahydropyran** involves a two-step sequence starting from the commercially available 2-(hydroxymethyl)tetrahydropyran. The strategy hinges on converting the primary alcohol into a superior leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by iodide in a Finkelstein reaction.

## Rationale Behind the Synthetic Strategy

- Step 1: Sulfenylation. The hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) or mesylate (-OMs) transforms it into a highly effective leaving group. This is because the negative charge of the departing group is stabilized by resonance over the sulfonyl group's oxygen atoms.
- Step 2: Finkelstein Reaction. This is a classic S<sub>N</sub>2 reaction that involves the exchange of one halogen for another. In this case, the tosylate/mesylate is displaced by an iodide ion. The reaction is typically performed in acetone. The rationale for using acetone is based on

Le Châtelier's principle; sodium iodide (NaI) is soluble in acetone, while the resulting sodium tosylate (NaOTs) or sodium mesylate (NaOMs) is not. This precipitation of the byproduct drives the equilibrium towards the desired iodinated product.

## Detailed Experimental Protocol

### Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

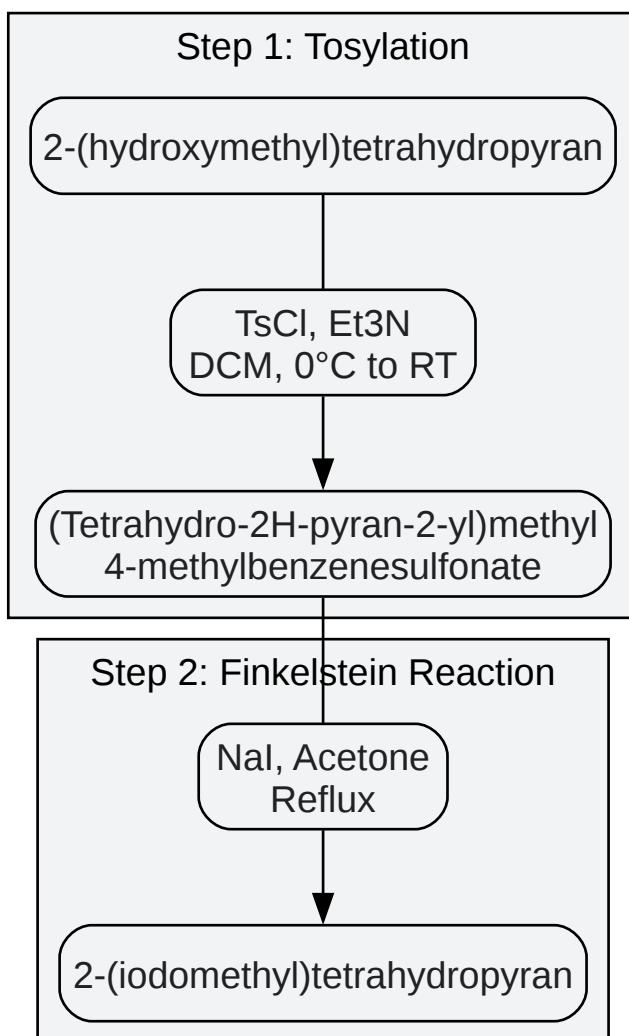
- To a stirred solution of 2-(hydroxymethyl)tetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

### Step 2: Synthesis of **2-(iodomethyl)tetrahydropyran**

- Dissolve the crude tosylate from Step 1 (1.0 eq) in acetone (~0.4 M).
- Add sodium iodide (NaI, 3.0 eq) to the solution.
- Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the tosylate spot.
- After cooling to room temperature, filter the mixture to remove the precipitated sodium tosylate.
- Concentrate the filtrate under reduced pressure.

- Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate to yield **2-(iodomethyl)tetrahydropyran**. Purification can be achieved via column chromatography if necessary.

## Synthesis Workflow Diagram



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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-(iodomethyl)tetrahydropyran]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597143#2-iodomethyl-tetrahydropyran-molecular-weight>

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